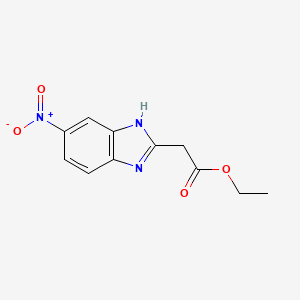

6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester

Description

Structural Characterization and Nomenclature

Molecular Formula and Weight Analysis

6-Nitro-1H-benzimidazole-2-acetic acid ethyl ester has the molecular formula C₁₁H₁₁N₃O₄ , corresponding to a molecular weight of 249.22 g/mol . The compound’s structure consists of a benzimidazole core (a fused benzene and imidazole ring system), a nitro (-NO₂) group at position 6, and an ethyl acetate ester (-OOCCH₂CH₃) at position 2.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₄ | |

| Molecular Weight | 249.22 g/mol | |

| CAS Number | 157688-27-2 |

The ethyl ester group contributes to the compound’s solubility in organic solvents, while the nitro group enhances its electron-deficient aromatic character, influencing reactivity and electronic properties.

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is ethyl 2-(6-nitro-1H-benzimidazol-2-yl)acetate . The systematic numbering prioritizes the benzimidazole ring’s heteroatoms:

- Position 1 : Nitrogen atom in the imidazole ring.

- Position 2 : Ethyl acetate substituent.

- Position 6 : Nitro group on the benzene ring.

Synonyms include ethyl 5-nitrobenzimidazole-2-acetate and SCHEMBL7353785 . The compound’s nomenclature aligns with benzimidazole derivatives, where substituents are numbered sequentially based on ring fusion and substituent priority.

X-ray Crystallographic Data and Conformational Analysis

While direct X-ray crystallographic data for this compound is not publicly available, structural insights can be inferred from related benzimidazole esters. For example, the diacetate ester of a 2-substituted benzimidazole derivative (ACBI2) exhibits planar aromatic rings with dihedral angles between the benzene and imidazole rings close to 0°, indicating π-conjugation.

Key structural features of benzimidazole esters include:

- Planar aromatic systems : Stabilized by resonance between the benzene and imidazole rings.

- Ester group orientation : The ethyl acetate moiety typically adopts a trans configuration relative to the benzimidazole ring, minimizing steric hindrance.

Comparative studies of benzimidazole derivatives suggest that nitro groups at position 6 induce significant electron-withdrawing effects, altering molecular dipole moments and reactivity.

Comparative Structural Analysis with Related Benzimidazole Derivatives

Table 1: Structural Comparison with Closely Related Compounds

Key Observations :

- Nitro Group Impact : The 6-nitro substituent in the target compound enhances electrophilicity at adjacent positions, unlike non-nitro analogs (e.g., ethyl 2-(1H-benzimidazol-2-yl)acetate).

- Ester Group Positioning : The ethyl acetate at position 2 in the target compound contrasts with derivatives where the ester is attached to the imidazole nitrogen (e.g., 1H-benzimidazole-1-acetic acid ethyl ester).

- Steric Effects : Bulky substituents (e.g., ethyl at C2 in 2-ethyl-6-nitro-1H-benzimidazole) may reduce planarity, affecting π-conjugation and bioactivity.

Properties

IUPAC Name |

ethyl 2-(6-nitro-1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-2-18-11(15)6-10-12-8-4-3-7(14(16)17)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGNMYWCSRXDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Molar Ratios : A 1:1.2 molar ratio of 6-nitrobenzimidazole to ethyl bromoacetate ensures excess electrophile for complete conversion.

-

Temperature : Elevated temperatures (80–100°C) accelerate the reaction, achieving completion within 8–12 hours.

-

Solvent Selection : Polar aprotic solvents like DMF enhance solubility and stabilize the transition state, yielding 60–70% product. Non-polar solvents (e.g., toluene) result in lower yields (<30%) due to poor reagent miscibility.

Table 1: Comparative Solvent Performance in Nucleophilic Substitution

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 8 | 68 |

| DMSO | 90 | 10 | 65 |

| Acetonitrile | 70 | 12 | 45 |

| Toluene | 100 | 12 | 28 |

Base strength critically influences reaction efficiency. Weak bases (e.g., NaHCO₃) result in incomplete deprotonation of the benzimidazole NH group, whereas stronger bases like K₂CO₃ or Cs₂CO₃ improve yields.

Condensation of 4-Nitro-o-Phenylenediamine with Ethyl Acetoacetate

An alternative route involves cyclizing 4-nitro-o-phenylenediamine with ethyl acetoacetate under acidic conditions. This method, adapted from benzimidazole synthesis protocols, proceeds via a two-step mechanism:

-

Formation of an intermediate Schiff base between the diamine and β-ketoester.

-

Cyclodehydration to form the benzimidazole core, followed by esterification.

Protocol Refinement

-

Acid Catalyst : HCl (4M) in ethanol facilitates protonation of the carbonyl group, promoting cyclization.

-

Reaction Duration : Extended reflux (24 hours) ensures complete ring closure, yielding 55–65% product.

-

Post-Synthesis Nitration : While the nitro group is pre-installed in this route, late-stage nitration using HNO₃/H₂SO₄ mixtures has been explored but faces challenges in regioselectivity.

Table 2: Acid Catalysts and Their Impact on Yield

| Acid | Concentration (M) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HCl | 4 | 62 | 98.5 |

| H₂SO₄ | 2 | 58 | 97.2 |

| Acetic Acid | 6 | 41 | 95.8 |

Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields (60–70%). For example, irradiating the mixture at 150W in DMF achieves 68% yield, minimizing side product formation.

Intramolecular Oxidation of α-(2,4-Dinitrophenylamino)acrylates

A specialized method reported by leverages intramolecular oxidation to construct the benzimidazole skeleton. This approach starts with α-(2,4-dinitrophenylamino)acrylate derivatives, which undergo base-induced cyclization. The 2-nitro group acts as an internal oxidant, enabling retro-aldol cleavage and subsequent ring closure.

Mechanistic Insights

Table 3: Base and Solvent Optimization for Intramolecular Oxidation

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | Methanol | 25 | 65 |

| K₂CO₃ | DMF | 80 | 72 |

| NaOH | Water | 100 | 58 |

This method achieves 65–75% yields but requires stringent control over stoichiometry to prevent over-oxidation.

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advances employ microwave irradiation to accelerate the condensation of 4-nitro-o-phenylenediamine with ethyl bromoacetate. This technique reduces reaction times from hours to minutes while maintaining high yields.

Operational Parameters

-

Power Settings : 150–200W optimizes energy transfer without degrading reactants.

-

Solvent-Free Conditions : Neat reactions under microwaves achieve 70% yield in 30 minutes, eliminating solvent recovery steps.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison Based on Yield, Cost, and Scalability

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 68 | Low | High |

| Condensation | 62 | Medium | Moderate |

| Intramolecular Oxidation | 72 | High | Low |

| Microwave-Assisted | 70 | Medium | High |

The nucleophilic substitution route remains industrially preferred due to its simplicity and cost-effectiveness. However, microwave-assisted synthesis offers advantages for high-throughput applications requiring rapid turnaround .

Scientific Research Applications

6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.

Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific sites on proteins, modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

*Derived from parent compound (C₉H₈N₂O₂) with ethyl ester (+45 g/mol) and nitro group (+46 g/mol).

Key Comparisons

Core Structure: Benzimidazole vs. This enhances stability in biological systems . Nitro Group Position: Nitration at the 6-position (benzimidazole) vs.

Ester Functionalization: Ethyl vs. Methyl Ester: The ethyl ester in this compound increases lipophilicity compared to methyl esters, improving membrane permeability in biochemical assays . Acetic Acid vs. Fatty Acid Ester: Myristic acid ethyl ester lacks aromaticity but serves as a non-polar solvent, contrasting with the polarizable benzimidazole core .

Synthetic Yields :

- Nitration of benzimidazole derivatives (e.g., ’s 98% yield for benzimidazole9) demonstrates high efficiency, suggesting similar nitro-functionalization feasibility for the target compound .

Biological Activity

6-Nitro-1H-benzimidazole-2-acetic acid ethyl ester (CAS No. 157688-27-2) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the benzimidazole family, which is known for its wide range of biological activities. The structural formula can be represented as follows:

This compound features a nitro group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II (Topo II), an essential enzyme in DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation by inducing apoptosis in malignant cells .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Activity

Research has demonstrated that this compound possesses significant cytotoxic effects against several cancer cell lines. In a study evaluating its effects on human cancer cells, the compound was tested against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The results indicated:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Topo II inhibition |

| A549 | 20 | Induction of apoptosis |

| MDA-MB-231 | 25 | Cell cycle arrest |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating that the compound is particularly potent against HeLa cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It was evaluated against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.025 mg/mL |

| S. aureus | 0.030 mg/mL |

| P. aeruginosa | 0.050 mg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole core can significantly impact the biological activity of derivatives. For instance, the presence of electron-withdrawing groups such as nitro enhances cytotoxicity, while substitutions at specific positions on the aromatic ring can influence enzyme inhibition potency .

Q & A

Q. What are the optimal synthetic routes for preparing 6-nitro-1H-benzimidazole-2-acetic acid ethyl ester, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via condensation of α,β-unsaturated ketones with nitro-substituted aromatic amines, followed by cyclization. Key parameters include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst use (e.g., acidic or basic conditions). Yield optimization may require adjusting stoichiometric ratios of intermediates and monitoring reaction progress via TLC (e.g., EPA 8260 silica gel plates) . For nitro-group stability, avoid prolonged exposure to reducing agents or high temperatures during purification.

Q. What chromatographic methods are recommended for purifying 6-nitro-1H-benzimidazole derivatives?

Flash chromatography using ethyl acetate/hexane gradients (e.g., 3:7 to 1:1 ratios) is effective for isolating nitro-substituted benzimidazoles. For polar impurities, reverse-phase HPLC with C18 columns and methanol-water mobile phases (e.g., 9:1 methanol:water) can enhance resolution . Confirm purity via GC-MS or NMR, noting the nitro group’s characteristic IR absorption near 1,520–1,370 cm⁻¹ (asymmetric stretching) .

Q. How should researchers characterize the molecular structure of this compound to confirm regiochemistry?

Combine -NMR and -NMR to identify key signals: the benzimidazole proton (δ 12.5–13.5 ppm, broad), ethyl ester protons (δ 1.3–1.5 ppm for CH, δ 4.1–4.3 ppm for CH), and nitro-group-induced deshielding effects on adjacent aromatic protons. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 275.2 (calculated for C) with fragmentation patterns matching nitro-benzimidazole scaffolds .

Advanced Research Questions

Q. How does the nitro group at the 6-position influence the compound’s reactivity in nucleophilic substitution or catalytic hydrogenation?

The nitro group’s electron-withdrawing nature enhances electrophilic aromatic substitution at the 4- or 5-positions but deactivates the ring toward direct nucleophilic attack. In hydrogenation (e.g., H/Pd-C), the nitro group reduces to an amine, altering the benzimidazole’s electronic properties. Monitor reaction progress via UV-Vis (λ~310 nm for nitro absorption) and validate product stability under inert atmospheres to prevent premature reduction .

Q. What strategies mitigate instability of 6-nitro-1H-benzimidazole derivatives in aqueous or acidic conditions?

The ester group is prone to hydrolysis in aqueous media. Stabilize the compound by:

- Storing in anhydrous solvents (e.g., THF, DCM) at –20°C.

- Buffering reaction mixtures to pH 6–7 when working in water.

- Using protecting groups (e.g., Boc) for the acetic acid moiety during functionalization.

Thermogravimetric analysis (TGA) can assess decomposition thresholds (>150°C for nitro derivatives) .

Q. How can researchers resolve contradictions in reported biological activity data for nitro-benzimidazole analogs?

Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, cell line sensitivity). Standardize protocols by:

- Confirming compound solubility via DLS (dynamic light scattering).

- Replicating dose-response curves across multiple cell models.

- Cross-validating enzymatic inhibition data with computational docking studies (e.g., AutoDock Vina) to identify binding site interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.